CYP2A6 Preferential Inhibition Profile
1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one exhibits a pronounced selectivity gradient across human cytochrome P450 isoforms, with CYP2A6 being the most potently inhibited isoform (IC₅₀ = 560 nM) and CYP3A4 the least (IC₅₀ = 11,000 nM), yielding a ~20-fold selectivity window [1]. This contrasts with the typical promiscuous CYP inhibition pattern observed for many unsubstituted or mono-aryl β-lactams, where isoform discrimination is often minimal. The intermediate inhibition of CYP2E1 (IC₅₀ = 1,900 nM) and CYP1A2 (IC₅₀ = 1,400 nM) further defines a distinct isoform rank order (2A6 > 1A2 > 2E1 > 2C9 > 2C19 > 2D6 > 2B6 > 2C8 > 3A4) that can serve as a reference fingerprint for structure–activity relationship (SAR) studies [1]. All assays were conducted in human liver microsomes with isoform-specific probe substrates under standardized 5-minute NADPH-regenerating conditions [1].
| Evidence Dimension | CYP isoform inhibition selectivity (IC₅₀ ratio, CYP3A4 / CYP2A6) |
|---|---|
| Target Compound Data | CYP2A6 IC₅₀ = 560 nM; CYP3A4 IC₅₀ = 11,000 nM; Selectivity ratio = 19.6-fold |
| Comparator Or Baseline | Class-level baseline: typical non-selective CYP inhibitors exhibit isoform IC₅₀ ratios <3-fold across the CYP2 and CYP3 families; no directly matched head-to-head comparator data available for close structural analogs in the same assay panel. |
| Quantified Difference | Approximately 20-fold selectivity for CYP2A6 over CYP3A4, compared to a class-level expectation of <3-fold for non-selective agents. |
| Conditions | Human liver microsomes; probe substrates: coumarin (CYP2A6), midazolam (CYP3A4); 5 min preincubation with NADPH-regenerating system. |
Why This Matters
A well-characterized CYP inhibition selectivity fingerprint enables researchers to use this compound as a reference inhibitor for CYP2A6 in reaction phenotyping studies while minimizing confounding inhibition of CYP3A4, which metabolizes >50% of marketed drugs.
- [1] BindingDB BDBM50366410 / ChEMBL CHEMBL4163694. CYP Inhibition Profile for 1-(4-Chlorophenyl)-4-phenyl-azetidin-2-one. Data curated by Washington State University and ChEMBL (EMBL-EBI). View Source
